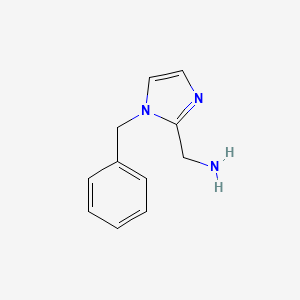

(1-Benzyl-1H-imidazol-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-Benzyl-1H-imidazol-2-yl)methanamine is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. Benzimidazole derivatives are extensively used in drug design and catalysis due to their antimicrobial activity and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including (1-Benzyl-1H-imidazol-2-yl)methanamine, typically involves the reaction of o-phenylenediamine with other chemical reagents. In one study, a series of 2-substituted benzimidazole derivatives were synthesized using amino acids, which provided a versatile and ameliorable pathway for the creation of these compounds . Another study reported the synthesis of various benzimidazole derivatives by condensing hydrazide derivatives with carboxylic acid derivatives . These methods demonstrate the flexibility and adaptability of synthetic routes to create a wide range of benzimidazole-related compounds.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including (1-Benzyl-1H-imidazol-2-yl)methanamine, is characterized by the presence of the benzimidazole skeleton. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry . These techniques provide detailed information about the molecular framework and substituent patterns of the synthesized compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, the synthesis of novel oxadiazole derivatives from benzimidazole involves the condensation of hydrazide derivatives with carboxylic acid derivatives or carbon disulfide to yield substituted methanamine compounds . Additionally, the formation of an imidazole ring from methanimine derivatives indicates the potential for complex ring formation reactions, as seen in the synthesis of benzo[d]oxazol-2-yl(aryl(thienyl))methanimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as (1-Benzyl-1H-imidazol-2-yl)methanamine, are influenced by their molecular structure. These compounds exhibit marked potency as antimicrobial agents, which is a significant physical property in the context of medicinal chemistry . The chemical properties, including reactivity and stability, are determined by the functional groups present in the benzimidazole core and the substituents attached to it. The spectroscopic data obtained during the characterization process also contribute to understanding the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

(1-Benzyl-1H-imidazol-2-yl)methanamine and its derivatives have been extensively explored for their synthesis and chemical characterization. For instance, novel oxadiazole derivatives from benzimidazole were synthesized, showcasing the compound's versatility in forming new chemical structures, which are further characterized by various spectral methods (Vishwanathan & Gurupadayya, 2014). Similarly, 2-alkanamino benzimidazole derivatives were synthesized, demonstrating the compound's role in the creation of medicinally significant classes of compounds (Ajani et al., 2016).

Catalytic and Biological Activities

The compound has shown potential in forming complexes with metals, which are then used to study their biological activities. For example, zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole showed significant antifungal and antibacterial activities, demonstrating the compound's utility in antimicrobial applications (al-Hakimi et al., 2020).

Corrosion Inhibition

Amino acid compounds derived from (1-Benzyl-1H-imidazol-2-yl)methanamine were studied as corrosion inhibitors for steel, highlighting the compound's potential in industrial applications to protect metals from corrosion (Yadav et al., 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of (1-Benzyl-1H-imidazol-2-yl)methanamine derivatives has been investigated, with some compounds showing marked potency as antimicrobial agents and others exhibiting significant cytotoxic effects against various cancer cell lines, suggesting their potential in developing new therapeutic agents (Galli et al., 2019).

Propiedades

IUPAC Name |

(1-benzylimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKASDKZDPCQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541779 |

Source

|

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-1H-imidazol-2-yl)methanamine | |

CAS RN |

26163-58-6 |

Source

|

| Record name | 1-(1-Benzyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)